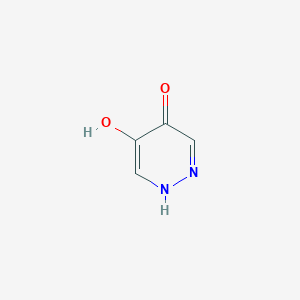

Pyridazine-4,5-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1H-pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-5-6-2-4(3)8/h1-2H,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYGYRGRWMDMDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C=NN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514745 | |

| Record name | 5-Hydroxypyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55271-47-1 | |

| Record name | 5-Hydroxypyridazin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridazine 4,5 Diol and Analogous Pyridazine Diols

Established Synthetic Pathways for Pyridazine (B1198779) Core Formation

The construction of the fundamental pyridazine ring is a well-established area of heterocyclic chemistry, with several reliable methods being widely utilized. These pathways form the basis for the subsequent synthesis of more complex derivatives, including diols.

Cycloaddition Reactions (e.g., Inverse-Electron-Demand Diels-Alder) in Pyridazine Synthesis

Cycloaddition reactions are powerful tools for the formation of cyclic compounds, and they play a significant role in pyridazine synthesis. rsc.org The inverse-electron-demand Diels-Alder (IEDDA) reaction is particularly notable for its efficiency in constructing the pyridazine skeleton. researchgate.netuniversiteitleiden.nluniversiteitleiden.nl This type of reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile, like an alkene or alkyne. acs.orgrsc.orgoup.com

The reaction proceeds through a [4+2] cycloaddition, forming an unstable bicyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction, extruding a small molecule like nitrogen gas (N₂) to yield the aromatic pyridazine ring. iglobaljournal.com This method is valued for its high regioselectivity, which can often be predicted through theoretical calculations, and its compatibility with a wide range of functional groups. oup.com The versatility of the IEDDA reaction has been demonstrated in various applications, from the synthesis of complex natural products to its use in DNA-encoded library synthesis and bioorthogonal chemistry. researchgate.netacs.org In some cases, the initially formed 4,5-dihydropyridazines can be isolated or isomerized to the more stable 1,4-dihydropyridazines. nih.gov Iodine-promoted [4+2] cycloaddition of in situ generated azoalkenes with enaminones also provides a pathway to 1,4-dihydropyridazines and pyridazines, with the product selectivity being controllable by adjusting the reaction temperature. rsc.org

Condensation Approaches Involving Dicarbonyl Compounds and Hydrazine (B178648) Derivatives

One of the most fundamental and widely used methods for synthesizing the pyridazine core is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. ontosight.ailiberty.edu This approach directly assembles the six-membered ring by forming two new nitrogen-carbon bonds.

The reaction typically involves the cyclocondensation of a suitable four-carbon fragment, such as a maleic acid derivative or a 1,4-diketone, with hydrazine hydrate (B1144303). iglobaljournal.comthieme-connect.de For instance, γ-keto acids or their esters react with hydrazine to form pyridazinone derivatives. iglobaljournal.com Similarly, the condensation of maleic anhydride (B1165640) or its substituted analogs with hydrazine is a versatile method for preparing pyridazinediones. thieme-connect.de The reaction conditions can be varied, with some condensations proceeding at room temperature, while others may require heating or the use of a catalyst. thieme-connect.de This method's reliability and the ready availability of starting materials make it a cornerstone of pyridazine chemistry.

Strategies for Intramolecular Ring-Closure to Yield Pyridazine Architectures

Intramolecular ring-closure strategies offer an alternative route to the pyridazine core, starting from an acyclic precursor that already contains the necessary atoms in a linear sequence. britannica.com This method relies on the formation of a bond between two atoms within the same molecule to complete the heterocyclic ring.

An example of this approach is the intramolecular cyclization of a hydrazone. nih.gov In one reported synthesis, a hydrazone derived from a diketo-oxime underwent intramolecular cyclization upon refluxing in hydrochloric acid to yield a 1,2,3-triazolo[1,5-b]pyridazine. nih.gov Another strategy involves the ring-opening and subsequent ring-closing "cyclotransformation" of a different heterocyclic system. For instance, certain 1,2,3-triazole-fused pyridinones can be converted into 1,2,3-triazolo[4,5-d]pyridazin-4-ones when heated with an excess of hydrazine hydrate. nih.gov These intramolecular methods are valuable for creating fused-ring systems containing the pyridazine moiety. researchgate.net

Regioselective Functionalization of Existing Pyridazine Ring Systems

The synthesis of specifically substituted pyridazines, such as pyridazine-4,5-diol, can be achieved by the direct functionalization of a pre-existing pyridazine ring. This approach requires precise control over the position of the incoming functional groups, a concept known as regioselectivity. nih.gov The pyridazine nucleus is inherently electron-deficient, which makes it susceptible to nucleophilic substitution reactions. thieme-connect.de

The introduction of hydroxyl groups onto the pyridazine ring can be challenging. However, related transformations provide insight into potential pathways. For example, starting with a di-substituted pyridazine like 3,6-dichloropyridazine, which can be prepared from pyridazine-3,6-diol, allows for subsequent nucleophilic substitution reactions with various nucleophiles. rjptonline.org While direct hydroxylation is less common, the conversion of other functional groups, such as halides or amines, into hydroxyl groups represents a viable strategy. The development of organocatalytic methods for the regioselective functionalization of diols in other systems highlights the ongoing interest in achieving such precise chemical control. rsc.orgualberta.cascholaris.ca

Innovative and Streamlined Synthetic Approaches for this compound Frameworks

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. In the context of pyridazine synthesis, this has led to the development of innovative one-pot and multicomponent reactions that streamline the construction of complex pyridazine frameworks.

Development of One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) represent a powerful strategy for the efficient synthesis of complex molecules from simple precursors in a single operation, avoiding the need for isolation of intermediates. rsc.orgchemistryviews.org Several such methods have been developed for the synthesis of pyridazine derivatives. rsc.org

One approach involves the three-component reaction of arylglyoxal hydrates, β-dicarbonyl compounds, and hydrazine hydrate. growingscience.com This reaction, sometimes assisted by ultrasound irradiation in water, can rapidly produce substituted pyridazines in good to high yields. growingscience.com Another example is an uncatalyzed, one-pot, three-component approach that uses the in-situ generation of 1,1-dihydrazino-2-nitroethylene, which then condenses with active 1,2-dicarbonyl compounds followed by intramolecular cyclization to yield highly substituted pyridazines. acs.org Similarly, pyrimido[4,5-c]pyridazines have been synthesized via a one-pot multicomponent reaction involving 1,2-diketones. researchgate.net These streamlined protocols offer significant advantages in terms of reduced waste, time, and cost, making them highly attractive for the synthesis of diverse pyridazine libraries. rsc.orgresearchgate.netdntb.gov.ua

Table of Reaction Examples

| Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|

| Condensation | Methylmaleic anhydride, Hydrazine dihydrochloride | 6-Hydroxy-4-methylpyridazin-3(2H)-one | thieme-connect.de |

| Condensation | 1,2-diacylcyclopentadienes (fulvenes), Hydrazine hydrate | 5,6-fused ring pyridazines | liberty.eduresearchgate.net |

| Multicomponent | Arylglyoxal hydrates, β-dicarbonyl compounds, Hydrazine hydrate | 6-aryl-3-methylpyridazine-4-carboxylic acid esters | growingscience.com |

| Multicomponent | Ninhydrin, Cyanoacetohydrazide, Ethyl cyanoacetate, Aldehydes, Pyrazolone, Malononitrile | Spiroindenopyridotriazine-4H-pyrans | rsc.org |

| IEDDA Cycloaddition | 1,2,4,5-tetrazines, Alkenes/Alkynes | Substituted Pyridazines | acs.orgoup.com |

Application of Catalysis in Pyridazine Diol Synthesis (e.g., Ruthenium, Palladium Catalysis)

The synthesis of pyridazine diols and their derivatives is significantly advanced by transition metal catalysis, with ruthenium and palladium complexes demonstrating notable efficacy. These catalysts facilitate the construction of the pyridazine core through various cyclization and coupling reactions.

Ruthenium catalysis has been effectively employed in the synthesis of substituted pyridazines from alkyne diols. liberty.edu In one method, a ruthenium catalyst promotes the in situ cyclization of an alkyne diol to a diketone intermediate. liberty.edu Subsequent treatment with hydrazine hydrate leads to the formation of the pyridazine ring. liberty.edu This transformation is typically conducted in the presence of a base like potassium tert-butoxide. liberty.edu While not forming a diol directly on the pyridazine ring, this method utilizes a diol as a crucial starting material for building the heterocyclic scaffold. liberty.edu Another related application involves ruthenium-catalyzed acceptorless dehydrogenative coupling, where a Ru-pincer complex facilitates the synthesis of pyrazine (B50134) derivatives from 1,2-diols and ammonia. nih.gov Furthermore, ruthenium catalysts such as RuCl₂(PPh₃)₃ have been used to synthesize fused pyridazine systems like imidazo[1,2-a]pyridines from vicinal diols and 2-aminopyridines, demonstrating the versatility of ruthenium in mediating reactions involving diols to form nitrogen-containing heterocycles. oup.com

Palladium catalysis is instrumental in the derivatization and synthesis of pyridazine and analogous diol systems. liberty.edu One synthetic route involves a palladium-catalyzed reaction of phenyl rings with internal alkynes to yield pyridazine products. liberty.edu This reaction often utilizes a catalyst system comprising PdCl₂, a phosphine (B1218219) ligand like P(o-Tolyl)₃, and a base in a solvent such as DMF. liberty.edu A more direct application involves the use of pyridine-3,4-diol (B75182) derivatives as precursors for palladium-catalyzed cross-coupling reactions. beilstein-journals.orgnih.gov In this approach, the diol functionality is converted into a more reactive group, such as a bis(perfluoroalkanesulfonate), which then serves as a substrate for palladium-catalyzed reactions to construct extended π-systems. beilstein-journals.org The initial deprotection of 3-alkoxypyridinols to furnish the pyridine-3,4-diol precursors can also be achieved using palladium on charcoal (Pd/C) in a hydrogenolysis reaction. beilstein-journals.org

Table 1: Examples of Ruthenium and Palladium Catalysis in Pyridazine and Analogue Synthesis

| Catalyst System | Reactants | Product Type | Key Findings | Reference(s) |

| Ruthenium catalyst, K⁺OᵗBu | Alkyne diol, Hydrazine hydrate | Substituted Pyridazine | In situ cyclization of the alkyne diol to a diketone, followed by condensation with hydrazine. liberty.edu | liberty.edu |

| Acridine-based Ru-pincer complex | 1,2-Diols, Ammonia | Pyrazine Derivatives | Acceptorless dehydrogenative coupling process forming N-heteroaromatics. nih.gov | nih.gov |

| RuCl₂(PPh₃)₃ | Vicinal-diols, 2-Aminopyridines | Imidazo[1,2-a]pyridines | N-heterocyclization proceeds via spontaneous hydrogen evolution. oup.com | oup.com |

| PdCl₂, P(o-Tolyl)₃, ⁿBu₃N | Phenyl rings, Internal alkynes | Substituted Pyridazine | Successful formation of a pyridazine product in DMF at 90°C. liberty.edu | liberty.edu |

| Pd/C, H₂ | 3-Alkoxy-4-hydroxypyridines | Pyridine-3,4-diols | Mild cleavage of benzyl (B1604629) protecting groups to yield the diol. beilstein-journals.org | beilstein-journals.org |

| Palladium catalyst | Pyridine-3,4-diol bis(perfluoroalkanesulfonates) | Extended π-systems | Diol derivatives serve as effective substrates for cross-coupling reactions. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

Chemo- and Regioselective Methods for Diol Integration into Pyridazine Scaffolds

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of unsymmetrical pyridazine diols and their analogues. The reaction of unsymmetrical dicarbonyl compounds with substituted hydrazines can lead to multiple isomers. mdpi.com Therefore, developing methods that precisely control the placement of functional groups, including diols, is crucial.

A prominent strategy for the regioselective synthesis of pyridazine systems involves the condensation of 1,2,4-triketone analogues with hydrazines. mdpi.com The reaction pathway and the resulting product—either a pyridazine or a pyrazole—can be controlled by carefully selecting the reaction conditions and the structure of the starting materials. mdpi.com For instance, the reaction of a 1,2,4-triketone analog with unsubstituted hydrazine or substituted hydrazines (e.g., methyl- and phenylhydrazine) in ethanol (B145695) can lead to pyridazine-4(1H)-ones. mdpi.com The use of an acid catalyst, such as hydrochloric acid, can enhance the conversion, particularly in reactions with substituted hydrazines, by promoting the attack of the binucleophile at the desired carbon atom, leading to the six-membered pyridazine ring. mdpi.com This approach highlights how the inherent reactivity of a polyfunctional starting material can be guided to achieve a specific, regiochemically defined heterocyclic scaffold.

Other methodologies also contribute to the selective formation of pyridazine-related structures. A three-component, regioselective synthesis of pyridazinones and phthalazinones has been reported using arenes, anhydrides, and aryl hydrazines in the presence of a recyclable heterogeneous catalyst, montmorillonite-KSF. researchgate.net Such multicomponent reactions provide an efficient pathway to complex heterocyclic structures from simple precursors with high regioselectivity. researchgate.net

Table 2: Regioselective Synthesis of Pyridazine Analogues

| Starting Materials | Reagents/Catalyst | Product | Selectivity Control | Reference(s) |

| 1,2,4-Triketone analogs (e.g., β-diketone 2c, furan-3(2H)-one 3) | Hydrazine, Methylhydrazine, Phenylhydrazine (B124118) / EtOH, HCl (cat.) | Pyridazine-4(1H)-ones | Binucleophile attacks the acetal (B89532) carbon, leading to cyclization to the six-membered pyridazine ring. mdpi.com | mdpi.com |

| Arenes, Anhydrides | Aryl hydrazine / Montmorillonite-KSF | Pyridazinones / Phthalazinones | High regioselectivity in a one-pot, three-component reaction. researchgate.net | researchgate.net |

Advanced Derivatization Strategies for this compound Analogues

Once the this compound core is synthesized, its hydroxyl groups serve as handles for further functionalization, enabling the creation of diverse analogues with tailored properties. These derivatization strategies often focus on enhancing chemical reactivity for subsequent transformations or improving analytical detection.

A key strategy involves converting the diol into a more reactive intermediate for cross-coupling reactions. Pyridine-3,4-diols, which are structurally analogous to this compound, can be smoothly converted into bis(perfluoroalkanesulfonates), such as bistriflates or bisnonaflates. beilstein-journals.orgnih.gov These derivatives are excellent substrates for palladium-catalyzed coupling reactions, allowing for the introduction of various aryl or other extended π-systems onto the heterocyclic core. beilstein-journals.org

Another important class of derivatization involves the reaction of the vicinal diol moiety with boronic acids. This reaction forms a boronate ester, which can be used to enhance detection in mass spectrometry. nih.govjst.go.jpnih.gov For example, catecholamines, which contain a diol, can be derivatized with 4-(N-methyl)pyridinium boronic acid. nih.gov This strategy introduces a permanent positive charge, significantly improving ionization efficiency and detection sensitivity in ToF-SIMS and LDI-ToF mass spectrometry. nih.gov A similar approach using (3-dimethylaminophenyl)dihydroxyborane (DAPB) has been applied to steroids with vicinal diols, increasing their detection response by 20- to 160-fold in LC/ESI-MS/MS analysis. jst.go.jpnih.gov These methods could be readily adapted for the sensitive detection and analysis of this compound and its metabolites.

Furthermore, general organocatalytic strategies for the selective functionalization of diols offer a broad toolkit applicable to this compound. rsc.org These include regioselective acylation, silylation, or other modifications of one hydroxyl group over the other, often catalyzed by N-heterocycles like chiral 4-aminopyridine (B3432731) derivatives or imidazole-based catalysts. rsc.org Such methods allow for the precise, controlled synthesis of complex, non-symmetrical analogues from the parent diol.

Table 3: Derivatization Strategies for Vicinal Diols

| Diol Substrate | Derivatization Reagent | Resulting Derivative | Purpose/Application | Reference(s) |

| Pyridine-3,4-diols | Perfluoroalkanesulfonyl fluorides/anhydrides | Bis(perfluoroalkanesulfonates) | Substrates for Pd-catalyzed cross-coupling reactions. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

| Catecholamines (contain vicinal diol) | 4-(N-Methyl)pyridinium boronic acid | Boronate ester with permanent positive charge | Enhanced detection and imaging in mass spectrometry (ToF-SIMS, LDI-ToF MS). nih.gov | nih.gov |

| Steroids (contain vicinal diol) | (3-Dimethylaminophenyl)dihydroxyborane (DAPB) | DAPB-boronate ester | Enhanced detectability in LC/electrospray ionization (ESI)-MS/MS. jst.go.jpnih.gov | jst.go.jpnih.gov |

| meso-1,2-Diols | Silylating agents / Chiral imidazole (B134444) catalyst | Enantiomerically enriched mono-silylated diols | Asymmetric synthesis via enantioselective silylation. rsc.org | rsc.org |

Mechanistic Investigations of Reactions Involving Pyridazine 4,5 Diol Scaffolds

Elucidation of Reaction Pathways and Identification of Transition States

The synthesis of pyridazine (B1198779) derivatives often involves complex reaction pathways with specific transition states that dictate the final product. Computational and experimental studies have been instrumental in mapping these pathways.

One common route to pyridazine scaffolds is the inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,2,4,5-tetrazines with alkynes, which proceeds through a cycloaddition followed by denitrogenation. rsc.org Theoretical calculations using Density Functional Theory (DFT) have shown that the activation energies for the denitrogenation step are significantly lower than those for the initial IEDDA reaction, supporting this pathway. rsc.org For instance, the reaction between a tetrazine and an alkynyl sulfide (B99878) to form a pyridazine was analyzed using the ωB97X-D/6-311+G(d,p) level of theory, which confirmed the favorability of the pathway leading to pyridazine formation. rsc.org

In the formation of poly(hexahydrotriazine)s from amines and formaldehyde, computational studies suggest a mechanism involving the water-promoted stepwise addition of amines to formaldehyde. researchgate.net This is preferred over the dimerization or cyclotrimerization of imine intermediates. researchgate.net Similarly, the reaction of 1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine (B105623) to form a 1H-pyrazole-3-carboxamide derivative was studied theoretically. The initial step involves the nucleophilic addition of an amino group to the electrophilic carbon of the acid chloride, leading to a transition state (TS1) with an imaginary frequency of -281 cm⁻¹. mdpi.com

The formation of hemiacetals from pyrazine (B50134) trifluoromethylketone and alcohols has been shown to be facilitated by an assisted proton transfer process via a pseudo eight-membered transition state, which aligns theoretical calculations with experimental kinetic and thermodynamic data. researchgate.net

Table 1: Theoretical Investigation of Reaction Pathways

| Reaction | Computational Method | Key Finding |

| Tetrazine with alkynyl sulfide | DFT (ωB97X-D) | Denitrogenation activation energy is lower than the IEDDA reaction. rsc.org |

| Amines with formaldehyde | Computational | Water-promoted stepwise addition is the preferred mechanism. researchgate.net |

| 1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine | DFT | Identification of a transition state (TS1) with a specific imaginary frequency. mdpi.com |

| Pyrazine trifluoromethylketone with alcohols | Quantum Chemical | A pseudo eight-membered transition state facilitates the reaction. researchgate.net |

Characterization and Role of Intermediates in Pyridazine-4,5-diol Formation

Intermediates play a pivotal role in the formation of this compound and related structures. Their isolation and characterization provide direct evidence for proposed reaction mechanisms.

In the microbial degradation of pyridine (B92270) compounds, pyridinediols have been identified as key intermediates. nih.gov For example, Agrobacterium sp. produces pyridine-3,4-diol (B75182) from 4-hydroxypyridine. nih.gov These diols accumulate under specific cultural conditions, allowing for their isolation and characterization. nih.gov Similarly, the synthesis of substituted methyl pyridazine-4-carboxylates proceeds through a 2,3-diazabicyclo[3.1.1]hex-2-ene adduct, which is then isomerized to a 1,4-dihydropyridazine derivative before oxidation to the final pyridazine product. researchgate.net

The synthesis of vitamin B₆ (pyridoxine) can involve a Diels-Alder reaction between an oxazole (B20620) and a dienophile to form an adduct, which then collapses to a pyridine intermediate. google.com This intermediate can then be hydrolyzed to produce pyridoxine. google.com In the synthesis of peptoids using 1,4-dithiane-2,5-diol, various spectroscopic techniques like FTIR, UV-Vis, MS, and NMR are used to characterize the final structures, confirming the reaction pathways through the identification of functional groups in the intermediates and products. mdpi.com

Table 2: Key Intermediates in Pyridazine and Pyridinediol Synthesis

| Reaction/Process | Intermediate(s) | Method of Characterization/Identification |

| Microbial degradation of 4-hydroxypyridine | Pyridine-3,4-diol | Isolation and chemical characterization. nih.gov |

| Synthesis of methyl pyridazine-4-carboxylates | 2,3-diazabicyclo[3.1.1]hex-2-ene adduct, 1,4-dihydropyridazine derivative | Inferred from multi-step synthesis. researchgate.net |

| Vitamin B₆ synthesis | Diels-Alder adduct, pyridine intermediate | Inferred from reaction sequence. google.com |

| Peptoid synthesis from 1,4-dithiane-2,5-diol | Characterized by the presence of specific functional groups in the final product | FTIR, UV-Vis, MS, NMR spectroscopy. mdpi.com |

Stereochemical Aspects and Control in Pyridazine Diol Synthesis

Stereochemical control is a critical aspect of synthesizing complex molecules like pyridazine diols, as the spatial arrangement of atoms can significantly impact their biological activity.

In the synthesis of (±)-codonopsinol B, a key step involves the syn-selective α-chelation-controlled addition of vinylmagnesium bromide in the presence of anhydrous cerium chloride to an isoxazolidine-4,5-diol intermediate. beilstein-journals.org This reaction proceeds with excellent diastereoselectivity (dr > 95:5), yielding a single anti,syn isomer of a γ-(hydroxyamino)-α,β-diol. beilstein-journals.org The stereochemistry of the final product is dictated by the stereoselective epoxidation of a 2,3-dihydroisoxazole and the subsequent substrate-directed epoxidation of a terminal double bond. beilstein-journals.org

The stereochemistry of aldol (B89426) reactions is often explained by the Zimmerman-Traxler model, which proposes a chair-like, pericyclic transition state. harvard.edu The relative orientation of substituents in this transition state determines whether the syn or anti aldol adduct is formed. harvard.edu For example, (Z)-enolates typically yield syn-aldol adducts, while (E)-enolates give anti-aldol adducts, by minimizing 1,3-diaxial interactions. harvard.edu

The stereochemistry of intermediates can also influence the course of a reaction. In the synthesis of a tetrasubstituted pyridine derivative, the stereochemistry of the pyridine cyclization precursor did not appear to affect the pyridine formation. clockss.org However, in other cases, such as the synthesis of ushikulide A, controlling the diastereoselectivity of reactions like alkyne addition is crucial. nih.gov

Influence of Solvent Systems and Reaction Conditions on Mechanism and Yield

The choice of solvent and reaction conditions can have a profound impact on the reaction mechanism, yield, and regioselectivity of pyridazine synthesis.

In the IEDDA reaction of 1,2,4,5-tetrazines with enamines, the use of hexafluoroisopropanol (HFIP) as a solvent promotes an unprecedented 1,4-cycloaddition across the nitrogen atoms of the tetrazine, as opposed to the typical 3,6-cycloaddition observed in non-fluorinated solvents like chloroform (B151607) and methanol. nih.gov This is attributed to the strong hydrogen-bonding ability of HFIP, which alters the cycloaddition mode. nih.gov Similarly, the reaction of tetrazines with alkynyl sulfides can be conducted in solvents like p-xylene (B151628) at 150 °C or HFIP at 40 °C, with the choice of solvent influencing the reaction conditions required. rsc.org

In the microbial formation of pyridinediols, modifying the cultural conditions is essential for the accumulation of these intermediates. nih.gov Factors such as pH, temperature, and nutrient availability can influence enzyme activity and, consequently, the reaction pathway and product yield.

Table 3: Effect of Solvents and Conditions on Pyridazine Synthesis

| Reaction | Solvent/Condition | Effect |

| IEDDA of 1,2,4,5-tetrazines with enamines | Hexafluoroisopropanol (HFIP) | Promotes 1,4-cycloaddition instead of the typical 3,6-cycloaddition. nih.gov |

| IEDDA of 1,2,4,5-tetrazines with enamines | Chloroform, Methanol | Results in the conventional 3,6-cycloaddition product. nih.gov |

| Tetrazine with alkynyl sulfide | p-xylene at 150 °C vs. HFIP at 40 °C | Demonstrates the influence of solvent on required reaction temperature. rsc.org |

| Synthesis of 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol | Dichloromethane | Enhances cyclization rates. |

| Synthesis of 3-amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol | DMF at >80°C | Promotes side-product formation, reducing yield. |

Advanced Computational Studies of Pyridazine 4,5 Diol

Density Functional Theory (DFT) Calculations for Molecular Architecture and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. gsconlinepress.com It is particularly effective for predicting molecular geometries and calculating electronic properties of heterocyclic compounds. bohrium.com DFT methods, such as those using the B3LYP functional, are used to optimize the molecular structure of Pyridazine-4,5-diol, determining its most stable three-dimensional conformation by finding the minimum energy state. icm.edu.pl These calculations provide a foundational understanding of the molecule's bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and has lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyridazine (B1198779) derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. In a typical analysis, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient areas. researchgate.net TD-DFT calculations can further elucidate electronic transitions and correlate them with the HOMO-LUMO gap. nih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Properties for a Pyridazine System (Note: These values are illustrative for a pyridazine derivative and calculated using DFT methods, as specific experimental or published theoretical values for this compound are not readily available.)

| Property | Energy (eV) | Description |

| EHOMO | -6.3 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.9 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. x-mol.net The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net

Regions of negative potential, typically colored red or yellow, are characterized by an excess of electrons and are susceptible to electrophilic attack. researchgate.net For this compound, these would be expected around the electronegative nitrogen atoms of the pyridazine ring and the oxygen atoms of the diol groups. Conversely, regions of positive potential, shown in blue, indicate an electron deficiency and are the likely sites for nucleophilic attack. chemrxiv.org These positive regions are typically found around the hydrogen atoms, particularly the hydrogens of the hydroxyl groups.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule by describing it in terms of localized bonds and lone pairs. batistalab.comwisc.edu This method investigates intramolecular and intermolecular bonding and interactions, offering insights into charge transfer and delocalization of electron density. tandfonline.com

Table 2: Illustrative NBO Analysis of Key Donor-Acceptor Interactions (Note: This table presents hypothetical but representative stabilization energies for a di-hydroxy pyridazine structure to illustrate the type of data obtained from NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C-C) | 25.5 | Lone Pair -> Antibonding Pi |

| LP (N) | π* (C-N) | 30.2 | Lone Pair -> Antibonding Pi |

| π (C=C) | π* (C=N) | 18.9 | Pi Bond -> Antibonding Pi |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. cmjpublishers.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking simulations would be used to place the molecule into the active site of a specific biological target, such as an enzyme or receptor.

The simulation calculates a scoring function, often expressed as a binding energy in kcal/mol, which estimates the binding affinity between the ligand and the target. researchgate.netresearchgate.net Lower binding energy values suggest a more stable and favorable interaction. The results also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net Molecular dynamics (MD) simulations can further refine these findings by modeling the movement of the ligand and protein over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. d-nb.info A QSAR model is developed by correlating variations in the physicochemical properties (descriptors) of the molecules with their measured biological responses. nih.gov

For this compound, a QSAR study would require a dataset of various derivatives with modifications to the core structure, along with their experimentally determined biological activities (e.g., IC50 values). chemrevlett.com Molecular descriptors, which can be electronic, steric, or hydrophobic in nature, are calculated for each derivative. Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is built. chemrevlett.com A robust and validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. mdpi.com

Theoretical Studies on Tautomerism and Conformational Energetics of this compound

Many heterocyclic compounds, including those with hydroxyl groups, can exist in different tautomeric forms. mdpi.com this compound is expected to exhibit keto-enol tautomerism, potentially existing in equilibrium between the diol form and one or more keto-enol or diketo forms. Theoretical calculations, primarily using DFT, are essential for studying the relative stability of these tautomers. nih.gov

By calculating the total electronic energies of each possible tautomer, researchers can predict which form is the most stable and therefore most likely to predominate under specific conditions (e.g., in the gas phase or in different solvents). researchgate.net The calculations can also determine the energy barriers for the proton transfer reactions that interconvert the tautomers. nih.gov Furthermore, conformational analysis is used to identify the most stable spatial arrangement (conformer) of the molecule by examining the energy changes associated with rotations around single bonds. mdpi.com

Applications of Pyridazine 4,5 Diol in Medicinal Chemistry and Drug Discovery

Pyridazine-4,5-diol as a Central Pharmacophore in Therapeutic Agent Design

The pyridazine (B1198779) ring is considered a "wonder nucleus" in medicinal chemistry because its derivatives exhibit a wide range of biological activities, including cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects. sarpublication.comresearchgate.net This heterocycle serves as a crucial pharmacophore, a molecular feature responsible for a drug's pharmacological activity, in the development of new drugs. beilstein-journals.org The adaptability of the pyridazine structure allows for easy modification, which can lead to a diversity of pharmacological actions. rjptonline.org For instance, the substitution of different chemical groups on the pyridazine ring can significantly influence the resulting compound's biological and pharmacological properties. nih.gov

The pyridazine scaffold is often used as a bioisostere, a substitute for other groups like a phenyl ring or other heterocycles, to improve pharmacokinetic properties or enhance target binding. researchgate.net Its inherent polarity and capacity for hydrogen bonding are advantageous for drug-target interactions. Research has demonstrated that incorporating the pyridazine moiety can lead to the development of potent agents for various therapeutic areas. sarpublication.comresearchgate.net For example, starting from 3,6-pyridazine diol, researchers have synthesized diphenylpyridazine analogs with significant antimicrobial properties. rjptonline.org This highlights the role of the diol precursor in accessing a diverse range of biologically active molecules.

Spectrum of Biological Activities Exhibited by this compound Derivatives

Derivatives originating from the pyridazine scaffold, including those conceptually related to this compound, have been shown to possess a wide array of biological activities. These activities span across various therapeutic categories, underscoring the versatility of this chemical class. sarpublication.comresearchgate.net

Antimicrobial Potency (Antibacterial, Antifungal, Antiviral)

The pyridazine nucleus is a key component in the development of new antimicrobial agents. sarpublication.comresearchgate.net Research has shown that derivatives of pyridazine exhibit significant antibacterial and antifungal properties. sarpublication.comresearchgate.net

In one study, novel pyridazinone derivatives were synthesized and tested against several bacterial strains. The results indicated that most of the synthesized compounds showed moderate to significant antibacterial activity. mdpi.com Specifically, certain compounds were highly effective against S. aureus (MRSA), P. aeruginosa, and A. baumannii. mdpi.com Another study reported the synthesis of thieno[2,3-c]pyridazine (B12981257) derivatives that showed high antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. tandfonline.com However, these compounds were inactive against the tested fungi. tandfonline.com

The following table summarizes the minimum inhibitory concentration (MIC) values for selected pyridazinone derivatives against various bacterial strains.

| Compound | S. aureus (MRSA) (MIC µM) | P. aeruginosa (MIC µM) | A. baumannii (MIC µM) | E. coli (MIC µM) |

| 3 | 4.52 | - | - | - |

| 7 | 7.8 | - | 7.8 | 7.8 |

| 13 | - | 7.48 | 3.74 | - |

| Amikacin (Reference) | - | - | - | - |

| Data sourced from a study on novel pyridazinone derivatives. mdpi.com |

Additionally, some pyridazine derivatives have demonstrated notable antifungal activity. researchgate.net Cycloimmonium salts with a pyridazine skeleton have shown excellent activity against both Gram-positive and Gram-negative bacteria, with moderate activity against fungi. researchgate.net The incorporation of different moieties, such as triazole and thiazolidine, into the pyridazine structure has also yielded compounds with a range of antimicrobial activities. tandfonline.com

Anticancer and Cytotoxic Efficacy

The pyridazine scaffold is a promising framework for the development of novel anticancer agents. researchgate.nettandfonline.com Derivatives have demonstrated cytotoxic activity against a variety of cancer cell lines. nih.gov

A study investigating a new pyridazinone derivative, named Pyr-1, found it to be a potent cytotoxic agent against numerous human cancer cell lines, with CC50 values in the low micromolar to nanomolar range. nih.gov This compound induced apoptosis in acute promyelocytic leukemia HL-60 cells. nih.gov The cytotoxic effects of several pyridazinone compounds on the MDA-MB-231 breast cancer cell line are detailed in the table below.

| Compound | Cytotoxic Concentration (CC50) in MDA-MB-231 cells (µM) |

| Pyr-1 | 0.08 |

| Pyr-2 | 0.28 |

| Pyr-3 | 0.22 |

| Pyr-4 | 0.40 |

| Pyr-5 | 0.49 |

| Pyr-6 | 0.58 |

| Data from a study identifying new cytotoxic pyridazinones. nih.gov |

Furthermore, derivatives of 3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol have shown significant antiproliferative effects. Dione derivatives, in particular, exhibited cytotoxicity against breast, liver, and colon carcinoma cell lines with IC₅₀ values ranging from 2 to 10 μM. Another study on pyridazino[4,5-b]indol-4-ones reported hydrazide derivatives with potent cytotoxic activity against the MCF-7 breast cancer cell line, showing IC₅₀ values of 4.25 and 5.35 μM. mdpi.com The anticancer mechanism for some pyridazine derivatives involves the inhibition of key enzymes like p90 ribosomal S6 kinases (RSK2) and phosphoinositide 3-kinase (PI3K). mdpi.com

Anti-inflammatory and Analgesic Properties

Pyridazine and pyridazinone derivatives have been a focus of research for developing non-steroidal anti-inflammatory drugs (NSAIDs) with potentially lower gastrointestinal toxicity. sarpublication.comddtjournal.net Many of these compounds have demonstrated significant analgesic and anti-inflammatory activities. sarpublication.comnih.govscielo.br

One of the well-known pyridazinone derivatives, emorfazone, has been marketed in Japan as an analgesic and anti-inflammatory agent. sarpublication.comddtjournal.net Research has shown that other pyridazinone derivatives can be even more potent. ddtjournal.net For example, a series of 6-substituted-3(2H)-pyridazinone derivatives were synthesized and evaluated, with some compounds showing significant analgesic effects in the phenylbenzoquinone-induced writhing test. nih.gov Notably, the most active of these derivatives did not show gastric ulcerogenic effects at the maximum tested dose. nih.gov

In an animal model of inflammation (carrageenan-induced paw edema), one derivative, 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone, exhibited anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov Other studies have also reported on 6-aryl-pyridazin-3(2H)ones possessing considerable anti-inflammatory and analgesic properties. scielo.br The mechanism of action for some of these compounds is believed to be through the inhibition of cyclooxygenase (COX) enzymes, similar to traditional NSAIDs. ddtjournal.net

Therapeutic Potential in Neurological Disorders (e.g., Alzheimer's Disease, Parkinson's Disease)

The pyridazine scaffold is emerging as a promising platform for the development of treatments for neurodegenerative conditions like Alzheimer's and Parkinson's disease. mdpi.comresearchgate.netacs.org Derivatives have been designed to target various pathological mechanisms associated with these diseases.

In the context of Alzheimer's disease, research has focused on pyridazine derivatives as inhibitors of cholinesterase enzymes (AChE and BuChE), which are key targets for current treatments. mdpi.com A computational study designed novel 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives as multi-target agents aimed at inhibiting both acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation. researchgate.netnih.gov Another study discovered a series of pyridazine derivatives that can improve cognitive functions in mouse models of Alzheimer's disease by enhancing the structural and functional plasticity of the tripartite synapse. frontiersin.orgnih.gov

For Parkinson's disease, novel pyridazine compounds are being investigated as inhibitors of the NLRP3 inflammasome, a component of the innate immune system implicated in neuroinflammation. acs.orgx-mol.net Additionally, coumarin-pyridazine hybrid molecules have been developed as selective inhibitors of monoamine oxidase B (MAO-B), a validated target for Parkinson's therapy. nih.gov One such compound, 7-bromo-3-(6-bromopyridazin-3-yl)coumarin, showed promising potential as an antiparkinsonian agent in a mouse model. nih.gov Triazolo-pyridazine compounds have also been investigated for their potential use in treating Parkinson's disease, among other neurological and psychiatric disorders. wipo.int

Modulation of the Cardiovascular System (e.g., Cardiotonic, Vasodilatory Effects)

Pyridazinone derivatives are well-recognized for their significant effects on the cardiovascular system, with many compounds exhibiting cardiotonic and vasodilatory properties. sarpublication.comjchemrev.compsu.edu Several pyridazinone-based drugs, such as pimobendan (B44444) and levosimendan, are used clinically for their cardiovascular benefits. researchgate.netpsu.edu

These compounds often act as positive inotropic agents, meaning they increase the force of myocardial contraction. jchemrev.compsu.edu This effect is frequently combined with vasodilatory action, which helps to reduce the workload on the heart. sarpublication.compsu.edu For instance, pimobendan, a benzimidazole-pyridazinone derivative, enhances cardiac output through a dual mechanism: increasing the calcium sensitivity of myofilaments and inhibiting phosphodiesterase (PDE). psu.edu

Numerous studies have explored the structure-activity relationships of pyridazinone derivatives to optimize their cardiovascular effects. jchemrev.com Research has shown that 4,5-dihydro-6-phenylpyridazinones are known for their inotropic and vasodilatory properties. sarpublication.com A series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones were found to increase myocardial contractility in a dose-dependent manner with only minor effects on heart rate. jchemrev.com Another compound, TZC-5665, and its metabolite, M-2, demonstrated complex cardiovascular effects, with M-2 showing a potent positive inotropic effect. sarpublication.com The vasodilatory effects of some pyridazinones are achieved through the inhibition of phosphodiesterase III (PDE III), which leads to the relaxation of vascular smooth muscle. tandfonline.com

Enzyme and Receptor Modulation by this compound Analogues

The structural framework of this compound has proven to be a highly adaptable platform for designing inhibitors of several critical enzymes and receptors. By modifying the core structure, researchers have successfully developed analogues with significant inhibitory activity against dihydrofolate reductase, xanthine (B1682287) oxidase, dipeptidyl peptidase-4, various kinases, and phosphodiesterases.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer and antimicrobial therapies. doi.orgontosight.ai Analogues of this compound have emerged as a new class of DHFR inhibitors. doi.org For instance, a series of thiazolo[4,5-d]pyridazine (B3050600) analogues bearing a 2-thioureido functional group were designed and synthesized, demonstrating potent DHFR inhibitory activity. doi.org One compound in this series proved to be a particularly effective DHFR inhibitor with an IC50 value of 0.06 μM. doi.org Molecular modeling studies have indicated that the interaction with key amino acids, such as Phe 31 and Arg 22, is crucial for the binding of these inhibitors to the DHFR active site. doi.org The strategic modification of the pyridazine scaffold continues to be a promising avenue for the development of novel DHFR inhibitors. researchgate.net

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. researchgate.net Elevated levels of uric acid can lead to conditions like gout. researchgate.net Pyrazolo[3,4-d]pyrimidines, which can be considered structural analogues of this compound, have been reported to exhibit xanthine oxidase inhibitory activity. ekb.eg Research has shown that certain natural products and their synthetic analogues can inhibit xanthine oxidase. researchgate.netacs.orgnih.gov While a previously reported natural product, 3-[2,3-dihydroxy-4-(hydroxylmethyl)tetrahydrofuran-1-yl]-pyridine-4,5-diol, was later revised to be adenosine, the exploration of pyridine (B92270) and pyridazine-based compounds as xanthine oxidase inhibitors continues. researchgate.netacs.orgnih.gov The development of febuxostat (B1672324) analogues, for example, has led to potent and selective inhibitors of this enzyme. researchgate.net

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a therapeutic target for the management of type 2 diabetes due to its role in the degradation of incretin (B1656795) hormones. mdpi.comresearchgate.net Systematic variations of the xanthine scaffold, a related heterocyclic system, have led to the development of potent DPP-4 inhibitors, including the class of 3,5-dihydro-imidazo[4,5-d]pyridazin-4-ones. nih.gov Further research has led to the design of novel pyrimidinedione derivatives with excellent DPP-4 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net The structure-activity relationships of these derivatives have been explored to optimize their in vivo anti-hyperglycemic efficacy, highlighting the potential of pyridazine-based scaffolds in developing new treatments for type 2 diabetes. researchgate.net

Kinase Inhibition (e.g., AKT1, p38 MAP)

Kinases play a central role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions. oup.com The pyridazine scaffold has been utilized to develop inhibitors of various kinases. For instance, the p38 MAP kinase inhibitor SB203580, a pyridinyl imidazole (B134444), also inhibits the phosphorylation and activation of protein kinase B (Akt). invivogen.com The discovery of p38 inhibitors based on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-one and 3,4-dihydropyrido[4,3-d]pyrimidin-2-one platforms has demonstrated the potential of these scaffolds. nih.govnih.gov Furthermore, investigations into 1H-pyrrolo[2,3-b]pyridines have led to the identification of potent dual inhibitors of TAK1 (MAP3K7) and MAP4K2, as well as selective MAP4K2 inhibitors. acs.org

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are crucial second messengers in various physiological processes. mdpi.com The inhibition of specific PDE isoforms has therapeutic potential in a range of conditions. Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-ones have been synthesized and evaluated as potent and selective inhibitors of phosphodiesterase 5 (PDE5). nih.govnih.gov One particular compound from this series displayed high potency towards PDE5 with an IC50 of 8.3 nM and significant selectivity over other PDE isoforms. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

The development of this compound analogues with enhanced biological activity and selectivity relies heavily on comprehensive structure-activity relationship (SAR) studies. nih.govacs.orgnih.gov These studies involve systematically modifying different parts of the molecule and evaluating the impact on its interaction with the target protein.

For DHFR inhibitors, SAR studies have shown that the nature of substituents on the pyridazine ring significantly influences their inhibitory potency. doi.orgresearchgate.net In the case of DPP-4 inhibitors, systematic variations of the xanthine scaffold led to the potent 3,5-dihydro-imidazo[4,5-d]pyridazin-4-ones. nih.gov SAR exploration of pyrimidinedione derivatives identified key structural features for potent DPP-4 inhibition. researchgate.net

In the realm of kinase inhibition, SAR studies of 1H-pyrrolo[2,3-b]pyridines resulted in the identification of both dual and selective inhibitors of TAK1 and MAP4K2. acs.org For PDE5 inhibitors, SAR studies on pyrazolopyrimidopyridazinones concluded that specific substitutions at different positions of the tricyclic scaffold were crucial for high potency and selectivity. nih.gov For instance, a methyl group at position 1, a benzyl (B1604629) group at position 3, a phenyl group at position 9, and a linear four-carbon chain at position 6 were found to be optimal. nih.gov

The following table summarizes key SAR findings for different target classes:

| Target Enzyme/Receptor | Key SAR Findings | Reference(s) |

| Dihydrofolate Reductase (DHFR) | Thiazolo[4,5-d]pyridazine core with a 2-thioureido function is beneficial. Interaction with Phe 31 and Arg 22 is critical for binding. | doi.org |

| Xanthine Oxidase | Pyrazolo[3,4-d]pyrimidine scaffold shows inhibitory potential. | ekb.eg |

| Dipeptidyl Peptidase-4 (DPP-4) | 3,5-dihydro-imidazo[4,5-d]pyridazin-4-one scaffold provides potent inhibitors. | nih.gov |

| Kinases (AKT1, p38 MAP) | 3,4-dihydropyrimido[4,5-d]pyrimidin-2-one and 1H-pyrrolo[2,3-b]pyridine cores are effective. | nih.govacs.org |

| Phosphodiesterase 5 (PDE5) | Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one scaffold with specific substitutions at positions 1, 3, 6, and 9 leads to high potency and selectivity. | nih.gov |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding prodrug strategies or biostability enhancement for the chemical compound “this compound.” Research and detailed findings, including data on its applications in medicinal chemistry, prodrug modifications, and biostability, are not present in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate content, detailed research findings, and data tables as per the provided outline. The existing body of scientific work does not appear to cover the specific topics requested for "this compound."

General prodrug strategies are often employed for related heterocyclic compounds to improve their pharmacokinetic properties. These strategies can include the formation of esters, carbamates, or phosphates at hydroxyl groups to enhance solubility, membrane permeability, and metabolic stability. For instance, research on other heterocyclic structures like pyrazolo[3,4-d]pyrimidines and various nucleoside analogs has demonstrated the successful application of prodrug approaches to improve aqueous solubility and pharmacokinetic profiles. unisi.itnih.govresearchgate.netacs.org However, without specific studies on this compound, any discussion would be purely hypothetical and would not meet the requirement for detailed, factual research findings.

A list of compounds that were investigated during the search for related information is provided below.

Explorations of Pyridazine 4,5 Diol in Materials Science

Development of Pyridazine-4,5-diol-Based Organic Semiconductors

The intrinsic properties of the pyridazine (B1198779) ring, characterized by its electron-deficient nature, make it an attractive component in the design of organic semiconductors. nih.govliberty.eduliberty.edu The stability and versatile functionalization capabilities of pyridazines allow for the fine-tuning of their electronic properties. liberty.edu The development of organic semiconductors often involves creating materials with specific energy levels (HOMO and LUMO) to facilitate charge transport. The incorporation of a pyridazine moiety can influence these energy levels, potentially leading to materials suitable for n-type or p-type semiconducting applications.

Research on related pyridazine derivatives has shown that they can be integral components of π-conjugated systems. mdpi.combeilstein-journals.orgnih.gov These systems are fundamental to the functioning of organic electronic devices. The synthesis of novel 5,6-fused ring pyridazines, for example, has been explored for its potential in creating building blocks for advanced organometallic semiconductors. liberty.edu While specific data on this compound is scarce, the general characteristics of pyridazines suggest that the diol functional groups could offer pathways for further molecular engineering, such as hydrogen bonding or substitution, to control the solid-state packing and, consequently, the charge transport properties of the resulting materials.

Table 1: Potential Properties of this compound Derivatives for Organic Semiconductors

| Property | Potential Influence of this compound Moiety |

| Charge Carrier Mobility | The planar structure of the pyridazine ring could facilitate π-π stacking, which is crucial for efficient charge transport. The diol groups might influence intermolecular interactions and molecular packing. |

| Energy Levels (HOMO/LUMO) | The electron-withdrawing nature of the pyridazine ring can lower the HOMO and LUMO energy levels, a desirable trait for n-type semiconductors. The hydroxyl groups may further tune these levels. |

| Solubility and Processability | The polar diol groups could enhance solubility in certain solvents, aiding in the solution-based processing of semiconductor thin films. |

| Thermal Stability | Pyridazine derivatives have demonstrated good thermal stability, a critical factor for the operational lifetime of electronic devices. mdpi.com |

Applications in Optoelectronic Devices and Advanced Functional Materials

The unique optical and electronic properties of pyridazine-based compounds make them promising candidates for a variety of optoelectronic devices. nih.gov Diazine compounds, including pyridazines, are known to possess excellent optical and electrical characteristics. Donor-acceptor molecules incorporating a pyridazine core have been synthesized and shown to exhibit thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in Organic Light-Emitting Diodes (OLEDs). mdpi.com

While direct applications of this compound in this domain are yet to be reported, its structural features suggest potential. The pyridazine ring can act as an electron acceptor, and the diol groups could be functionalized to attach electron-donating moieties, creating donor-acceptor structures essential for optoelectronic applications. These materials could find use in various devices, as outlined in the table below.

Table 2: Potential Optoelectronic Applications of this compound-Based Materials

| Application | Potential Role of this compound Derivatives |

| Organic Light-Emitting Diodes (OLEDs) | As host materials or as part of TADF emitters, leveraging the electron-accepting nature of the pyridazine core. |

| Organic Photovoltaics (OPVs) | As electron acceptor materials in the active layer of solar cells, due to the electron-deficient pyridazine ring. |

| Organic Field-Effect Transistors (OFETs) | As the active semiconductor layer, with the potential for ambipolar or n-type behavior. |

| Chemosensors | The diol functionality could serve as a recognition site for specific analytes, leading to changes in the material's optical or electronic properties. |

Synthesis of Novel Polycyclic π-Conjugated Systems Incorporating Pyridazine Diols

The synthesis of extended π-conjugated systems is a cornerstone of modern materials chemistry. Various synthetic methodologies have been developed to create complex polycyclic aromatic hydrocarbons incorporating pyridazine units. beilstein-journals.orgnih.govbeilstein-journals.org Techniques such as the inverse-electron-demand Diels-Alder reaction have been successfully employed to construct novel polycyclic π-conjugated dihydropyridazines and pyridazines. beilstein-journals.orgnih.govbeilstein-journals.org These reactions often lead to compounds with interesting photophysical properties, such as long absorption wavelengths and fluorescence. beilstein-journals.orgnih.govbeilstein-journals.org

The incorporation of a this compound unit into such polycyclic systems could be achieved through several synthetic routes. The hydroxyl groups of the diol could be protected during the construction of the polycyclic framework and later deprotected or used as handles for further functionalization. The synthesis of such complex molecules would open avenues to materials with novel electronic and photophysical properties, potentially leading to advancements in organic electronics and photonics. Research into pyrido[3,4-c]pyridazines and their polycyclic derivatives highlights the synthetic accessibility and potential of such fused heterocyclic systems.

Catalytic Roles and Applications of Pyridazine 4,5 Diol Derivatives

Investigation of Pyridazine-4,5-diol Scaffolds as Nucleophilic Catalysts

Nucleophilic catalysts are pivotal in accelerating a wide range of organic reactions, most notably acylation reactions. While the pyridazine (B1198779) ring itself is electron-deficient, the introduction of electron-donating groups can enhance the nucleophilicity of the ring nitrogens, making them effective catalysts.

Research into pyridazine-based systems has drawn comparisons to the well-known nucleophilic catalyst 4-dimethylaminopyridine (DMAP). Studies on amino-substituted pyridazines have shown that their catalytic activity can rival or even surpass that of DMAP in certain reactions, such as the acetylation of tertiary alcohols. This enhanced activity is attributed to the electronic nature of the pyridazine core.

While direct studies on this compound as a nucleophilic catalyst are limited, the principles can be extrapolated. The hydroxyl groups at the 4 and 5 positions are electron-donating through resonance, which would be expected to increase the electron density on the ring nitrogens and enhance their nucleophilicity. However, they are also electron-withdrawing through induction, and the acidic nature of the diol protons could lead to complex acid-base equilibria in a reaction mixture.

| Catalyst Scaffold | Reaction Type | Observation |

| Amino-substituted Pyridazines | Acetylation of tertiary alcohols | Catalytic activity can exceed that of DMAP. |

| 4,5-Dicyanopyridazine | Nucleophilic Aromatic Substitution | Acts as a reactive electrophile at the C-4 position. nih.gov |

| Pyridine (B92270) Derivatives | General Nucleophilic Catalysis | Widely used, with DMAP as a benchmark catalyst. |

Organocatalysis in Asymmetric Synthesis Utilizing Chiral Pyridazine Diols

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has become a cornerstone of modern asymmetric synthesis. Chiral diols, such as derivatives of BINOL and TADDOL, are a well-established class of organocatalysts that can induce enantioselectivity through hydrogen bonding interactions, creating a chiral environment around the substrate. nih.gov

The development of chiral pyridazine diols as organocatalysts is an emerging area with significant potential. The combination of a rigid heterocyclic scaffold with the hydrogen-bonding capabilities of the diol functionality makes them attractive targets for catalyst design. A chiral, non-racemic this compound derivative could potentially catalyze a variety of reactions, including:

Aldol (B89426) Reactions: By coordinating to the carbonyl oxygen of the electrophile, the chiral diol can control the facial selectivity of the nucleophilic attack.

Michael Additions: Similar to aldol reactions, the catalyst can organize the transition state to favor the formation of one enantiomer.

Allylboration of Ketones: Chiral diols are known to catalyze the enantioselective addition of allylboronates to ketones, and a pyridazine-based scaffold could offer unique steric and electronic properties to modulate this reactivity. nih.gov

While the synthesis of chiral pyridine derivatives is a well-documented challenge due to the electronic properties of the pyridine ring, successful strategies have been developed. chim.it These strategies could potentially be adapted for the synthesis of enantiopure pyridazine diols. For example, the stereoselective synthesis of a chiral 2,2'-bipyridinediol ligand has been achieved and used in metal-catalyzed asymmetric reactions, demonstrating the feasibility of creating chiral diol ligands based on nitrogen heterocycles. rsc.org The success of these related systems suggests that chiral pyridazine diols are promising, albeit underexplored, candidates for asymmetric organocatalysis.

| Chiral Diol Catalyst Class | Key Feature | Common Applications in Asymmetric Synthesis |

| BINOL Derivatives | Axial chirality | Allylation, conjugate additions, Diels-Alder reactions. nih.gov |

| TADDOL Derivatives | C2 symmetry from tartaric acid | Aldol reactions, reductions, cycloadditions. |

| Chiral Bipyridine-diols | Rigid heterocyclic backbone | Ligands for asymmetric metal catalysis (e.g., Mukaiyama aldol). rsc.org |

| Chiral Pyridazine Diols (Hypothetical) | Rigid scaffold, H-bonding, Lewis basic sites | Potential for aldol, Michael, and other C-C bond-forming reactions. |

Characterization and Application of Metal-Pyridazine Diol Complexes in Catalysis

The two adjacent nitrogen atoms and the two hydroxyl groups of this compound make it an excellent candidate for a multidentate ligand in coordination chemistry. As a ligand, it can coordinate to a metal center in several ways, acting as a bidentate or bridging ligand, which can influence the geometry, electronic structure, and ultimately, the catalytic activity of the resulting metal complex.

The design of ligands is crucial for tuning the properties of metal catalysts. Diazine-based ligands, including those derived from pyridazine, offer the possibility of modulating the electronic properties of a catalyst with minimal steric changes compared to their pyridine analogues. acs.orgsemanticscholar.org The pyridazine nucleus can stabilize various transition metals, and the diol functionality provides strong σ-donating alkoxide groups upon deprotonation, which can stabilize metals in higher oxidation states or influence the Lewis acidity of the metal center.

Metal complexes incorporating pyridazine-containing ligands have been investigated for various catalytic transformations. For instance, iron complexes with chiral bipyridine-diol ligands have been used in asymmetric Mukaiyama aldol and thia-Michael reactions. rsc.org The structural analysis of these complexes provides valuable information on the coordination environment of the metal, which is key to understanding the catalytic mechanism. Similarly, pyridazine-based ligands have been incorporated into macrocycles to create dimetallic complexes with unique structural features. researchgate.net

The characterization of such complexes typically involves techniques such as X-ray crystallography to determine the solid-state structure, NMR spectroscopy for solution-state analysis, and cyclic voltammetry to probe the redox properties. These characterization methods are essential for establishing structure-activity relationships and for the rational design of new, more efficient catalysts.

| Ligand Type | Metal Center(s) | Application/Feature |

| Chiral Bipyridine-diol | Fe(II) | Asymmetric Mukaiyama aldol and thia-Michael reactions. rsc.org |

| Pyridazine-containing Schiff-base macrocycle | Ba(II), Mn(II) | Forms dimetallic complexes with bridging pyridazine units. researchgate.net |

| 3,6-Di(pyridin-2-yl)pyridazine | Cu(I), Ag(I) | Self-assembles into [2x2] grid-like metal complexes. researchgate.net |

| Pyridine dithiolate | Pd(I), Ni(II) | Catalyzes cross-coupling and hydrogen evolution reactions. illinois.edu |

Green Chemistry Perspectives in Pyridazine 4,5 Diol Research

Sustainable Sourcing of Precursors for Pyridazine-4,5-diol Synthesis

A truly green chemical process begins with the sustainable sourcing of its starting materials. This involves utilizing renewable feedstocks, often derived from biomass, in place of traditional petroleum-based precursors.

The primary precursors for the synthesis of this compound are a C4-dicarbonyl compound, most commonly maleic anhydride (B1165640), and hydrazine (B178648). wikipedia.org Significant progress has been made in producing maleic anhydride from renewable resources. One promising route involves the catalytic gas-phase oxidation of furfural. chemistryviews.org Furfural is a platform chemical that can be readily produced from the dehydration of pentose sugars found in lignocellulosic biomass, such as agricultural waste. chemistryviews.orgunibo.it This bio-based pathway provides a direct link from non-food plant matter to a key precursor for this compound. unibo.itrsc.org Life cycle assessments have indicated that the production of maleic anhydride from bio-furfural is a competitive and more sustainable alternative to petrochemical routes. unibo.it Another sustainable approach involves using guaiacol and succinic anhydride, both of which can be derived from biomass, to synthesize pyridazine-based compounds. researchgate.net

Hydrazine is conventionally produced through petrochemical-based processes like the Raschig and Olin Raschig processes, which have considerable environmental drawbacks. Research is ongoing into greener synthetic routes, including electrochemical methods that aim to produce hydrazine directly from nitrogen and water, though these are not yet widely commercialized. The development of a commercially viable, sustainable synthesis for hydrazine would further enhance the green profile of this compound production.

Analytical Characterization Methodologies in Pyridazine 4,5 Diol Research

Spectroscopic Techniques for Definitive Structural Confirmation

Spectroscopy is fundamental to the characterization of Pyridazine-4,5-diol, providing comprehensive insight into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. While specific experimental data for this compound is not extensively detailed in the public domain, the expected spectroscopic features can be inferred from the analysis of related pyridazine (B1198779) derivatives.

For ¹H NMR, the protons on the pyridazine ring would exhibit characteristic chemical shifts and coupling constants influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic effects of the hydroxyl groups. The protons on carbons C3 and C6 would likely appear as a singlet or a set of coupled signals depending on the solvent and tautomeric form present.

In ¹³C NMR spectroscopy, distinct signals would be observed for the carbon atoms of the pyridazine ring. The chemical shifts of C4 and C5, being bonded to the hydroxyl groups, would be significantly different from those of C3 and C6. The exact positions would provide critical information about the electron distribution within the heterocyclic ring.

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | H-3, H-6 | 7.0 - 8.5 | Dependent on solvent and tautomeric equilibrium. |

| ¹³C NMR | C-3, C-6 | 120 - 140 | Standard range for pyridazine carbons. |

Note: The data in this table is predictive and based on general principles of NMR spectroscopy for heterocyclic compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is crucial for identifying the functional groups present in this compound. The spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibrations of the hydroxyl groups. The presence of C=N and C=C stretching vibrations, typically observed between 1400 and 1650 cm⁻¹, would confirm the aromatic pyridazine core. Aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=N, C=C Stretch | 1400 - 1650 | |

| Hydroxyl (-OH) | O-H Bend | 1300 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions, which are characteristic of aromatic heterocyclic systems. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity and the substitution pattern on the pyridazine ring. The hydroxyl groups would act as auxochromes, likely causing a bathochromic (red) shift in the absorption bands compared to unsubstituted pyridazine.

High-Resolution Mass Spectrometry (HRMS, ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be used to generate the molecular ion peak. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner, offering clues to its connectivity.

Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, HPLC)

Chromatographic methods are vital for the separation of this compound from reaction mixtures and for the assessment of its purity. Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reactions and preliminary purity checks, utilizing a suitable solvent system to achieve separation on a silica (B1680970) gel plate.

High-Performance Liquid Chromatography (HPLC) offers a more precise method for purity determination and quantification. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid, would typically be employed. The retention time and peak purity would be used to confirm the identity and assess the purity of the compound.

X-ray Diffraction for Single-Crystal and Solid-State Structure Determination

Future Research Directions and Emerging Paradigms for Pyridazine 4,5 Diol

Expanding the Diversity of Pyridazine-4,5-diol Analogues for Specialized Applications

The core structure of this compound offers a fertile ground for chemical modification, enabling the creation of a vast library of analogues with fine-tuned properties for specialized applications. The functionalization at various positions of the pyridazine (B1198779) ring is a key strategy for developing novel agents with diverse biological activities. nih.govnih.gov Future research will focus on synthesizing new derivatives to target a range of therapeutic areas.

The pyridazine nucleus is a common feature in many bioactive compounds, and its derivatives have shown promise as anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds. scirp.orgslideshare.netnih.gov For instance, the development of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives has yielded compounds with potent dual inhibition of COX-1/COX-2 isoenzymes, highlighting a path toward new anti-inflammatory drugs. rsc.org Similarly, new pyrazole-pyridazine hybrids have been designed as selective COX-2 inhibitors with significant anti-inflammatory potential. nih.gov

Moreover, the synthesis of pyridazine-based compounds as ALK5 inhibitors presents a therapeutic strategy for conditions like cancer and fibrosis. nih.govresearchgate.net The incorporation of substituents onto the pyridazine ring can lead to compounds with a wide array of biological effects, making them attractive building blocks for drug discovery. nih.gov Research efforts will likely concentrate on creating functionalized pyridazino[4,5-d]pyridazine (B3350090) derivatives and other analogues to explore their potential in treating a multitude of diseases, including those caused by viruses like Hepatitis A. nih.govresearchgate.net

Table 1: Examples of Pyridazine Analogues and Their Investigated Applications

| Analogue Class | Investigated Application | Key Findings |

|---|---|---|

| Pyrido[2,3-d]pyridazine-2,8-diones | Anti-inflammatory | Dual inhibition of COX-1/COX-2. rsc.org |

| Pyrazole-pyridazine hybrids | Anti-inflammatory | Selective COX-2 inhibition. nih.gov |

| 4,6-disubstituted pyridazines | Cancer, Fibrosis | Potent ALK5 inhibitors. nih.gov |

| Fused Pyridazine Derivatives | Antimicrobial | Potential activity against various microbes. slideshare.net |

| Pyridazinone Derivatives | Antiviral (Anti-HAV) | Some compounds showed high efficacy against Hepatitis A virus. nih.gov |